molecular formula C11H16N2O2 B12519395 3,5-Bis(ethylamino)benzoic acid CAS No. 652968-38-2

3,5-Bis(ethylamino)benzoic acid

Katalognummer: B12519395
CAS-Nummer: 652968-38-2
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: MQUUTNPLPOPZLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(ethylamino)benzoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by ethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(ethylamino)benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by reduction to 3,5-diaminobenzoic acid. The final step involves the alkylation of the amino groups with ethyl groups. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation for the reduction step, and alkyl halides for the alkylation step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Bis(ethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 3,5-bis(ethylamino)benzyl alcohol.

    Substitution: The ethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3,5-bis(ethylamino)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-Bis(ethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3,5-Bis(ethylamino)benzoic acid involves its interaction with specific molecular targets. The ethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

    3,5-Diaminobenzoic acid: Lacks the ethyl groups, making it less hydrophobic.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of ethylamino groups, leading to different chemical properties.

    3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Contains carboxyphenoxy groups, making it more polar.

Uniqueness: 3,5-Bis(ethylamino)benzoic acid is unique due to the presence of ethylamino groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with biological macromolecules and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

652968-38-2

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

3,5-bis(ethylamino)benzoic acid

InChI

InChI=1S/C11H16N2O2/c1-3-12-9-5-8(11(14)15)6-10(7-9)13-4-2/h5-7,12-13H,3-4H2,1-2H3,(H,14,15)

InChI-Schlüssel

MQUUTNPLPOPZLW-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC(=CC(=C1)C(=O)O)NCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.